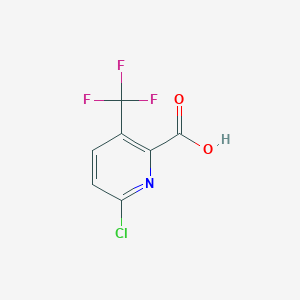

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-1-3(7(9,10)11)5(12-4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVKZFMJRHANIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461638 | |

| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-24-9 | |

| Record name | 6-Chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796090-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-chloro-3-(trifluoromethyl)picolinic acid chemical properties

An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinic Acid: Properties, Synthesis, and Analysis

Executive Summary: 6-Chloro-3-(trifluoromethyl)picolinic acid is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a carboxylic acid, a chloro group, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular targets. The trifluoromethyl moiety is particularly valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This guide serves as a comprehensive technical resource for researchers and development scientists, detailing the compound's physicochemical properties, outlining a robust synthetic and purification workflow, exploring its chemical reactivity, and establishing a framework for its analytical characterization and safe handling.

Introduction: A Versatile Building Block

Halogenated and trifluoromethyl-substituted picolinic acids are cornerstone intermediates in modern medicinal and agricultural chemistry. The pyridine core is a prevalent motif in numerous approved drugs and pesticides, and its functionalization allows for the fine-tuning of biological activity and pharmacokinetic properties.

Strategic Importance in Synthesis

6-Chloro-3-(trifluoromethyl)picolinic acid, with its CAS Number 796090-24-9, is a strategically important building block.[1] The three distinct functional groups offer orthogonal reactivity:

-

The carboxylic acid at the 2-position is a primary handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

-

The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of substituents.

-

The trifluoromethyl group at the 3-position is a robust, electron-withdrawing group that significantly influences the electronic properties of the pyridine ring and often enhances the biological efficacy of the final compound.[2]

This trifecta of functionalities makes it a valuable precursor for creating libraries of complex molecules for screening in drug discovery and agrochemical development programs.[2][3]

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.

Identification and Structure

-

IUPAC Name: 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

-

Synonyms: 6-Chloro-3-(trifluoromethyl)picolinic acid[1]

-

CAS Number: 796090-24-9

-

Molecular Formula: C₇H₃ClF₃NO₂[1]

-

Molecular Weight: 225.55 g/mol [1]

Structure:

Tabulated Physical Data

The following table summarizes the key physical properties of the compound, compiled from supplier technical data sheets.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Melting Point | 109-110 °C | [1] |

| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.32 ± 0.36 (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Purification

While various methods can be envisioned, a common and logical synthetic route involves the hydrolysis of the corresponding nitrile precursor, 6-chloro-3-(trifluoromethyl)picolinonitrile. This precursor is commercially available and provides a direct pathway to the desired carboxylic acid.

Proposed Synthetic Protocol: Nitrile Hydrolysis

This protocol describes a standard laboratory procedure for the acid-catalyzed hydrolysis of 6-chloro-3-(trifluoromethyl)picolinonitrile (CAS 401590-41-8).[4] The causality behind this choice is its reliability and straightforward execution. Acid hydrolysis is effective for electron-deficient nitriles and typically results in a clean conversion.

Materials and Equipment:

-

6-chloro-3-(trifluoromethyl)picolinonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend 6-chloro-3-(trifluoromethyl)picolinonitrile (1.0 eq) in a 1:1 mixture of deionized water and concentrated sulfuric acid. Rationale: The strong acid protonates the nitrile nitrogen, rendering the carbon more susceptible to nucleophilic attack by water.

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is completely consumed (typically 4-8 hours).

-

Cooling and Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice in a separate beaker. Rationale: This safely dilutes the acid and precipitates the product, which is less soluble in cold aqueous media.

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for the carboxylic acid product and is immiscible with water.

-

Washing: Wash the combined organic layers sequentially with deionized water and then brine. Rationale: The water wash removes residual acid, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

The following diagram illustrates the logical flow from the nitrile precursor to the final, purified picolinic acid.

Purification and Quality Control

The crude product is typically purified by recrystallization. A solvent system like ethyl acetate/hexanes is a good starting point. The purity of the final product should be validated using the analytical techniques described in Section 5.0, with a target purity of >98% for use in sensitive applications.

Chemical Reactivity and Stability

The reactivity of 6-chloro-3-(trifluoromethyl)picolinic acid is governed by its three key functional groups.

-

Carboxylic Acid: The picolinic acid moiety readily undergoes reactions typical of carboxylic acids, such as esterification and, most importantly, amide bond formation using standard coupling reagents (e.g., HATU, EDC/HOBt).

-

Pyridine Ring: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group. This allows for the displacement of chloride with various nucleophiles (e.g., amines, alkoxides, thiols) to build molecular complexity.

-

Trifluoromethyl Group: The CF₃ group is highly stable and generally unreactive under common synthetic conditions. Its primary role is electronic; it lowers the pKa of the carboxylic acid and activates the ring for SNAr.[2]

-

Storage: The compound is stable under recommended storage conditions (2-8°C, dry, inert atmosphere).[1] It should be kept away from strong oxidizing agents and bases.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of 6-chloro-3-(trifluoromethyl)picolinic acid.[5]

Analytical Workflow Overview

Spectroscopic and Chromatographic Profiles

The following describes the expected analytical data for this molecule.[6][7][8]

-

¹H NMR: The proton spectrum will be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. A broad singlet corresponding to the carboxylic acid proton will also be present, which is exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show seven distinct signals: five for the pyridine ring carbons, one for the carboxylic acid carbon (~160-170 ppm), and a quartet for the trifluoromethyl carbon (~120-130 ppm) due to C-F coupling.

-

¹⁹F NMR: This is a key diagnostic tool. A single, sharp singlet is expected, confirming the presence of a single type of CF₃ group.

-

IR Spectroscopy: Key absorption bands will confirm the functional groups: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region (<1400 cm⁻¹).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should show the exact mass for the protonated molecular ion [M+H]⁺, confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a characteristic feature.

-

HPLC Protocol: Purity is best assessed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using mobile phases of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, with UV detection at ~254 nm.

Safety and Handling

Proper safety protocols are mandatory when handling this chemical. The following information is derived from safety data sheets.[9]

GHS Hazard Identification

| Hazard Class | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [9] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | [9] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | |

| STOT SE 3 | H335: May cause respiratory irritation | |

| Aquatic Hazard (Acute, Category 3) | H402: Harmful to aquatic life | [9] |

Note: Discrepancies exist between sources regarding eye damage (H318) vs. irritation (H319). It is prudent to treat the chemical as capable of causing serious eye damage.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[10]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[10]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.[10]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

First Aid and Spill Management

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

-

Spill Cleanup: Avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.[10]

Conclusion

6-Chloro-3-(trifluoromethyl)picolinic acid is a high-value chemical intermediate with well-defined physicochemical properties. Its synthesis from the corresponding nitrile is a feasible and scalable route. The compound's rich reactivity, stemming from its distinct functional groups, makes it an indispensable tool for medicinal and agricultural chemists. A comprehensive analytical approach is necessary to ensure structural integrity and purity. Adherence to strict safety protocols is essential for its handling. This guide provides the foundational technical knowledge required for researchers to confidently incorporate this versatile building block into their synthetic programs.

References

- ChemSupply. (2018). MSDS of 6-Chloro-3-(trifluoroMethyl)picolinonitrile. [Link]

- PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate.

- Win-Win Chemical. (n.d.). 6-(trifluoromethyl)picolinic acid.

- Chemdad. (n.d.). This compound.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- ChemBK. (2024). 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid.

- Autech Industry. (n.d.). Exploring 3-Chloro-5-(Trifluoromethyl)Picolinic Acid: Properties and Applications.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

- Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.

- University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems.

- Physics & Maths Tutor. (n.d.). Module 6.3 - Analysis - OCR A Chemistry A-level.

- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]

- Journal of Chemical Education. (2023).

- Journal of Pesticide Science. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- University of Wisconsin-Madison, Chemistry. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Appretech Scientific Limited. (n.d.). 6-chloro-3-(trifluoromethyl)picolinonitrile.

- New Journal of Chemistry. (2020). Trifluoromethyl-pyridine carboxylic acid Zn(ii)

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. appretech.com [appretech.com]

- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a halogenated pyridine derivative that has garnered significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural features, including a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety on a pyridine scaffold, impart a distinct set of physicochemical properties that are crucial for its application as a building block in the synthesis of novel therapeutic agents. The strategic placement of these functional groups can influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, underpinned by established analytical methodologies, to support its effective utilization in research and development.

Chemical Structure and Identification

The molecular structure of this compound is foundational to its chemical behavior. The pyridine ring, an aromatic heterocycle, is substituted at key positions, leading to a specific electronic and steric arrangement.

-

IUPAC Name: this compound

-

Synonyms: 6-Chloro-3-(trifluoromethyl)picolinic acid, 2-Carboxy-6-chloro-3-(trifluoromethyl)pyridine[1][2]

-

CAS Number: 796090-24-9[1]

-

Molecular Formula: C₇H₃ClF₃NO₂[1]

-

Molecular Weight: 225.55 g/mol [1]

The trifluoromethyl group at the 3-position is a strong electron-withdrawing group, which significantly impacts the acidity of the carboxylic acid at the 2-position and the overall electron density of the pyridine ring. The chlorine atom at the 6-position further modulates the electronic properties and provides a potential site for further chemical modification.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Physical State and Appearance

At ambient conditions, this compound exists as a solid. While color can vary based on purity, it is typically a white to off-white crystalline powder.

Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. For this compound, the reported melting point is in the range of 109-110 °C .[3][4] This relatively sharp melting range suggests a well-defined crystalline structure.

Experimental Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a crystalline solid, providing an indication of its purity.

Methodology Causality: The capillary method is a widely adopted and reliable technique for melting point determination due to its small sample requirement and precision.[5] The principle relies on the visual observation of the phase transition from solid to liquid as the temperature is gradually increased. A narrow melting range is indicative of high purity, while a depressed and broadened range suggests the presence of impurities.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.[6]

-

Loading the Capillary: The tube is inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.[3]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Solubility Profile

Solubility is a crucial parameter influencing a drug candidate's bioavailability. The presence of both a polar carboxylic acid group and a more nonpolar trifluoromethyl- and chloro-substituted pyridine ring suggests that the solubility of this compound will be highly dependent on the solvent's polarity and pH.

While specific quantitative solubility data in a range of solvents is not extensively published, a qualitative assessment can be inferred from its structure. It is expected to have limited solubility in nonpolar organic solvents and moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at higher pH values due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Experimental Protocol: Qualitative Solubility Testing

Objective: To determine the solubility of this compound in a range of common solvents, providing insights into its polarity and acidic nature.

Methodology Causality: This protocol employs a systematic approach to classify the compound based on its solubility in water, acidic, and basic solutions. This classification provides valuable preliminary information about the functional groups present and the compound's overall polarity.[8][9] The principle "like dissolves like" is fundamental to this analysis.[10]

Step-by-Step Protocol:

-

Water Solubility: To a test tube containing approximately 10-20 mg of the compound, add 1 mL of deionized water. Agitate the mixture and observe for dissolution. Test the pH of the resulting solution with litmus paper or a pH meter.[8]

-

Aqueous Base Solubility: If the compound is insoluble in water, add 1 mL of 5% aqueous sodium hydroxide (NaOH) to a fresh sample. Observe for dissolution. Effervescence may be observed due to the reaction of the carboxylic acid with the base.

-

Aqueous Acid Solubility: If the compound is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid (HCl) to a fresh sample. Observe for dissolution.

-

Organic Solvent Solubility: Test the solubility in a range of organic solvents with varying polarities, such as hexane (nonpolar), toluene (aromatic), diethyl ether (polar aprotic), ethyl acetate (polar aprotic), and ethanol (polar protic). Add 1 mL of the solvent to 10-20 mg of the compound and observe for dissolution.[11]

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity in solution. The carboxylic acid group of this compound is the primary acidic functional group. The predicted pKa for this compound is approximately 2.32 ± 0.36 .[4] The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the pyridine nitrogen significantly increases the acidity of the carboxylic acid (lowers the pKa) compared to a simple benzoic acid (pKa ≈ 4.2).

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa of the carboxylic acid group.

Methodology Causality: Potentiometric titration is a highly accurate method for determining pKa values.[12] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the analyte are equal.[13][14]

Step-by-Step Protocol:

-

Sample Preparation: A known concentration of this compound is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.[12]

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, such as 0.1 M NaOH, is added in small, precise increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[13]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration and solvent dependent.[16]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear at a characteristic downfield position (around 165-185 ppm).[16] The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and various C-C and C-N stretching vibrations in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (225.55). Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with an M+2 peak at approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.[17]

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and application. As a solid, it is expected to be relatively stable under standard laboratory conditions. However, potential degradation pathways should be considered, particularly for long-term storage or in solution.

Following the principles outlined in the ICH guidelines for stability testing, the compound should be stored in a well-closed container, protected from light and moisture.[18] Recommended storage conditions are typically under an inert atmosphere (nitrogen or argon) at 2-8°C.[4] Stress testing under conditions of elevated temperature, humidity, and light exposure, as well as in solutions of varying pH, would provide a comprehensive stability profile.[18]

Purity Assessment

Ensuring the purity of starting materials is fundamental in drug development. The purity of this compound can be assessed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase HPLC method with UV detection is commonly used for the analysis of aromatic carboxylic acids.[19]

-

Gas Chromatography (GC): GC can be employed to detect volatile impurities.

-

Melting Point Analysis: As previously discussed, a sharp and un-depressed melting point is a good indicator of high purity.

Data Summary

| Physicochemical Property | Value/Description | Reference(s) |

| CAS Number | 796090-24-9 | [1] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |

| Molecular Weight | 225.55 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | 109-110 °C | [3][4] |

| Boiling Point | 303.6 °C (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 2.32 ± 0.36 (Predicted) | [4] |

| XLogP3 | 2.6 (Predicted) | [3] |

Visualizations

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Property Determination Workflow

Caption: Workflow for the physicochemical characterization of the target compound.

References

- Department of Chemistry, University of Texas at Austin. (n.d.). Experiment 1: Determination of Solubility Class.

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- National Chung Hsing University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Calgary. (n.d.). Melting point determination.

- Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?.

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.

- ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.

- IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

- The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube.

- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies [Video]. YouTube.

- Knowbee Tutoring. (2015, February 19). Interpreting M+ Peaks in Mass Spectrometry [Video]. YouTube.

- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.

- Open Access Library Journal. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification.

- FormuMax. (2025). 8+ Drug Purity Tests: Quick & Easy.

- waituk.com. (2025). 3 Easy Steps to Calculate pKa from Titration Curve.

- BYJU'S. (n.d.). How to calculate pKa.

- Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations.

- I.R.I.S. (n.d.). Sample preparation for NMR analysis.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- PubChemLite. (n.d.). 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid (C7H3ClF3NO2).

- University College Dublin. (n.d.). NMR Sample preparation and Analysis.

- ACS Publications. (n.d.). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.

Sources

- 1. waters.com [waters.com]

- 2. This compound [cymitquimica.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. Ich guideline for stability testing | PPTX [slideshare.net]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. 3 Easy Steps to Calculate pKa from Titration Curve > waituk.com [forum.waituk.com]

- 14. byjus.com [byjus.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. compoundchem.com [compoundchem.com]

- 18. snscourseware.org [snscourseware.org]

- 19. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

The Strategic Role of 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Keystone Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When combined with a heterocyclic system like pyridine, it creates a versatile and highly sought-after building block. This guide provides a detailed technical overview of 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid , a key intermediate whose structural features are pivotal in the synthesis of complex and biologically active molecules. Its CAS Number is 796090-24-9 [1][2]. For researchers in pharmaceutical and agrochemical development, understanding the synthesis, properties, and application of this compound is essential for leveraging its full potential.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the foundation of its effective and safe application in a laboratory setting. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 796090-24-9 | [1][2] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |

| Molecular Weight | 225.55 g/mol | [2] |

| Melting Point | 109-110 °C | [2][3] |

| Boiling Point (Predicted) | 303.6 ± 42.0 °C at 760 mmHg | [2][3] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.32 ± 0.36 | [3] |

| Appearance | Solid | [4] |

Safety and Handling Information

From a safety perspective, this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[5][6] Work should be conducted in a well-ventilated area, such as a chemical fume hood.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Synthesis Protocol: A Self-Validating Experimental Workflow

The synthesis of this compound can be achieved through a logical and reliable two-step process starting from the corresponding methyl ester. This approach ensures high purity and yield, critical for its use in subsequent, often complex, synthetic routes.

Step 1: Synthesis of Methyl 6-chloro-3-(trifluoromethyl)picolinate

The initial step involves the chlorination of a pyridine N-oxide precursor. The choice of a strong chlorinating agent like phosphorus oxychloride (POCl₃) is critical for efficiently replacing the hydroxyl group derived from the N-oxide tautomer with a chlorine atom.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-6-carboxylate (1.0 eq).

-

Addition of Reagent: At 0 °C (ice bath), slowly add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the starting material.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50 °C. Stir the reaction overnight. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, carefully quench the reaction by pouring it onto crushed ice. The excess POCl₃ will hydrolyze. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to yield pure methyl 6-chloro-3-(trifluoromethyl)picolinate.

Step 2: Hydrolysis to this compound

The final step is a standard ester hydrolysis to yield the target carboxylic acid. Base-mediated hydrolysis is typically efficient for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve methyl 6-chloro-3-(trifluoromethyl)picolinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide (LiOH) (e.g., 1.5-2.0 eq) to the solution.

-

Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by TLC or LC-MS.

-

Workup: Acidify the reaction mixture to a pH of approximately 2-3 using a dilute acid such as 1N hydrochloric acid (HCl).

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Core Application in Drug Development: A Scaffold for Glucocorticoid Receptor Antagonists

The true value of a chemical intermediate is realized in its application. This compound serves as a crucial starting material in the synthesis of advanced pharmaceutical agents. A notable example is its use in the preparation of novel glucocorticoid receptor (GR) antagonists.

The glucocorticoid receptor is a target of significant interest for treating a range of conditions, including diabetes, obesity, and depression. A US Patent (US 2013/0172335 A1) explicitly details the use of this compound (CAS 796090-24-9) as a key building block for a series of 2,3-diaryl- or heteroaryl-substituted 1,1,1-trifluoro-2-hydroxypropyl compounds designed as GR modulators[4].

The synthetic logic involves using the carboxylic acid moiety for amide bond formation, one of the most fundamental and reliable reactions in medicinal chemistry. The trifluoromethyl group and the chlorine atom on the pyridine ring are critical for tuning the electronic properties and metabolic stability of the final drug candidate, as well as providing specific interactions within the receptor's binding pocket.

Caption: Logical flow from intermediate to biological target modulation.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, coupled with a robust and reproducible synthetic pathway, make it an ideal starting point for creating novel therapeutics. The presence of the trifluoromethyl group and the reactive carboxylic acid function on a stable pyridine core provides a powerful combination for developing next-generation drugs, as evidenced by its role in the synthesis of potent glucocorticoid receptor antagonists. For research organizations, mastering the use of such key intermediates is a critical step in the path toward discovering and developing impactful new medicines.

References

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- ChemBK. 6-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, 5-Carboxy-2-chloro-3-(trifluoromethyl)pyridine. [Link]

- Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.

- PubChem. 6-Chloro-3-fluoropyridine-2-carboxylic acid. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]

- Google Patents. US 2013/0172335 A1 - 2,3-DIARYL- OR HETEROARYL-SUBSTITUTED 1,1,1-TRIFLUORO-2-HYDROXYPROPYL COMPOUNDS.

- PubChemLite. This compound (C7H3ClF3NO2). [Link]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]

- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- PubChemLite. 6-chloro-2-(trifluoromethyl)pyridine-3-carboxylic acid (C7H3ClF3NO2). [Link]

Sources

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Methyl 6-chloro-5-(trifluoroMethyl)picolinate synthesis - chemicalbook [chemicalbook.com]

- 3. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Pharmaceutical Intermediates-Life Science Chemicals-VT Chemical_Industrial Chemicals_Material Chemistry [vt-chemical.com]

- 6. myskinrecipes.com [myskinrecipes.com]

A Technical Guide to the Structural Elucidation of 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Introduction

6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a multifaceted pyridine derivative of significant interest within the fields of pharmaceutical and agrochemical research. The precise arrangement of its substituent groups—a chlorine atom, a trifluoromethyl group, and a carboxylic acid moiety—on the pyridine ring dictates its chemical reactivity, biological activity, and overall utility. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for its application in drug discovery and development. This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of this compound, emphasizing the synergistic application of modern analytical techniques.

I. Foundational Analysis: Synthesis and Physicochemical Properties

A robust structural elucidation workflow commences with an understanding of the compound's origin and fundamental physical characteristics.

Synthesis and Potential Impurities

While multiple synthetic routes exist for pyridine carboxylic acids, a common approach for this class of compounds involves the oxidation of the corresponding methylpyridine. For this compound, a likely precursor is 6-chloro-2-methyl-3-(trifluoromethyl)pyridine. The oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium.

Understanding this synthetic pathway is crucial for anticipating potential impurities that could interfere with spectroscopic analysis. These may include the unreacted starting material, partially oxidized intermediates, or byproducts from side reactions.

Physicochemical Characterization

The initial characterization of a purified sample provides the first layer of data.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO₂ | |

| Molecular Weight | 225.55 g/mol | [1] |

| Melting Point | 109-110 °C | [2] |

| Appearance | White to off-white solid | General observation for purified carboxylic acids |

II. The Spectroscopic Toolkit: A Multi-faceted Approach to Structure Confirmation

The core of structural elucidation lies in the integrated interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the molecular puzzle, and their combination leads to an irrefutable structural assignment.

Caption: Workflow for the structure elucidation of this compound.

A. Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry provides the foundational data of molecular weight and elemental composition.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurements.

-

Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar, acidic molecule. Both positive and negative ion modes should be explored.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

Data Interpretation:

The high-resolution mass spectrum will provide the exact mass of the molecular ion. This experimental value is then compared to the theoretical mass calculated from the molecular formula (C₇H₃ClF₃NO₂), which is 224.9804.[3] A close match (typically within 5 ppm) confirms the elemental composition.

Expected Fragmentation Patterns:

In addition to the molecular ion, mass spectrometry can reveal characteristic fragments that further support the proposed structure. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[4]

| Ion | Predicted m/z |

| [M-H]⁻ | 223.97316 |

| [M+H]⁺ | 225.98772 |

| [M+Na]⁺ | 247.96966 |

| Predicted data from PubChem.[3] |

B. Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: As a solid, the compound can be analyzed as a KBr pellet or by using an attenuated total reflectance (ATR) accessory. For the KBr pellet method, a small amount of the finely ground sample is intimately mixed with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The IR spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 (broad) | O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. |

| ~1700 | C=O stretch of the carboxylic acid. |

| ~1600-1450 | C=C and C=N stretching vibrations of the pyridine ring. |

| ~1300-1100 | C-F stretching vibrations of the trifluoromethyl group. |

| ~800-600 | C-Cl stretch. |

The presence of a broad O-H stretch in conjunction with a strong C=O absorption is highly indicative of a carboxylic acid functional group.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent is critical to avoid exchange of the acidic proton with the solvent.

-

Data Acquisition: Standard ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm assignments.

¹H NMR Data Interpretation:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. Its chemical shift can be concentration-dependent.

-

Pyridine Ring Protons: Two aromatic protons are expected on the pyridine ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, trifluoromethyl, and carboxylic acid groups. They will likely appear as doublets due to coupling with each other.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

-

Carboxylic Carbonyl Carbon (-COOH): This carbon is expected to resonate in the downfield region, typically around 160-170 ppm.

-

Pyridine Ring Carbons: The four carbon atoms of the pyridine ring will show distinct signals. The carbons directly attached to the electronegative substituents (Cl, CF₃, COOH) will be significantly deshielded.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Data Interpretation:

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single signal is expected for the three equivalent fluorine atoms.

III. Holistic Data Integration and Structure Confirmation

The definitive structural elucidation of this compound is achieved by integrating the data from all analytical techniques.

Caption: Integration of spectroscopic data for structural confirmation.

The mass spectrum confirms the molecular formula. The IR spectrum identifies the key carboxylic acid functional group. The ¹H, ¹³C, and ¹⁹F NMR spectra provide the detailed connectivity of the atoms, allowing for the unambiguous placement of the substituents on the pyridine ring. The combination of these techniques provides a self-validating system for the complete and accurate structural elucidation of this compound.

IV. Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides complementary information that, when integrated, leads to a definitive and reliable structural assignment. This comprehensive analytical approach is fundamental to ensuring the quality, purity, and identity of this important molecule in research and development settings.

References

- PubChem. This compound.

- Chongqing Chemdad Co., Ltd. This compound. [Link]

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]

- Pan, X., & Kong, X.-Y. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C₇H₃ClF₃NO₂. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. [Link]

Sources

A Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, 6-chloro-3-(trifluoromethyl)picolinic acid stands out as a particularly valuable scaffold. Picolinic acid, a pyridine-2-carboxylic acid, is a well-established pharmacophore found in numerous bioactive molecules.[1] The strategic incorporation of a chloro group and a trifluoromethyl (-CF3) group onto this core structure imparts a unique combination of physicochemical properties that are highly advantageous for drug design.

The trifluoromethyl group is a key bioisostere for a methyl group but with profoundly different electronic properties; it is strongly electron-withdrawing and significantly increases the lipophilicity of a molecule.[2][3] These characteristics can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Simultaneously, the chlorine atom serves as both a modulator of electronic properties and a versatile synthetic handle for further molecular elaboration.[5]

This guide provides a comprehensive technical overview of 6-chloro-3-(trifluoromethyl)picolinic acid for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, present a detailed representative synthesis, explore its applications as a strategic intermediate, and outline critical safety and handling protocols.

Physicochemical and Structural Properties

6-Chloro-3-(trifluoromethyl)picolinic acid is a substituted pyridine derivative with the systematic IUPAC name 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid.[6] Its structural and chemical properties are fundamental to its utility in synthesis.

Key Properties Summary

All quantitative data for 6-chloro-3-(trifluoromethyl)picolinic acid are summarized in the table below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 796090-24-9 | [6][7] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [6][7] |

| Molecular Weight | 225.55 g/mol | [6][7] |

| Appearance | Solid | |

| Melting Point | 109-110 °C | [7] |

| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [7] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 2.32 ± 0.36 (Predicted) | [7] |

| MDL Number | MFCD08235206 | [6] |

Solubility and Storage

Solubility: The compound's solubility profile is critical for reaction setup and purification. While detailed quantitative data is limited, related structures are soluble in common organic solvents like ethyl acetate, methanol, and dimethylformamide.[8]

Storage and Stability: For long-term integrity, 6-chloro-3-(trifluoromethyl)picolinic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[7] It should be kept in a dry, well-ventilated place away from incompatible materials.[9]

Strategic Role in Medicinal Chemistry

The utility of 6-chloro-3-(trifluoromethyl)picolinic acid extends far beyond its basic properties; its true value lies in its strategic application as a versatile synthetic intermediate in drug discovery programs. The trifluoromethylpyridine motif is found in numerous approved agrochemical and pharmaceutical agents.[2]

Causality of its Utility:

-

Metabolic Blocking: The robust C-F bonds of the -CF3 group are resistant to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or hydrogen group with -CF3 can block common metabolic pathways, thereby increasing the compound's in vivo half-life.[3]

-

Enhanced Target Binding: The high electronegativity and lipophilicity of the -CF3 group can lead to stronger and more specific interactions with protein targets through favorable hydrophobic and electronic interactions, potentially increasing potency.[2][4]

-

Tunable Acidity and Reactivity: The electron-withdrawing nature of both the -CF3 group and the pyridine nitrogen makes the carboxylic acid proton relatively acidic (predicted pKa ~2.32).[7] This facilitates reactions such as amide bond formation and esterification.

-

Synthetic Handles: The carboxylic acid group is a primary functional group for derivatization, allowing for the construction of amide or ester libraries to explore structure-activity relationships (SAR). The chloro group provides an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, further expanding synthetic possibilities.

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 796090-24-9 | this compound - Synblock [synblock.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chembk.com [chembk.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

An In-depth Technical Guide to the Synthesis of 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document explores two primary, plausible synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers and drug development professionals in their synthetic endeavors. The information presented herein is a synthesis of established chemical principles and analogous procedures from the scientific literature.

Introduction: The Significance of this compound

Substituted pyridine carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The target molecule, this compound, combines several key structural features that make it a valuable synthetic intermediate. The trifluoromethyl group, a bioisostere of a methyl group, is known to significantly alter the physicochemical properties of a molecule, often leading to enhanced biological activity. The chloro and carboxylic acid functionalities provide versatile handles for further chemical modifications, allowing for the construction of a diverse library of derivatives.

This guide will delve into two logical and scientifically sound synthetic strategies for the preparation of this important molecule:

-

Pathway A: Oxidation of the corresponding 2-methylpyridine derivative.

-

Pathway B: Hydrolysis of the corresponding 2-cyanopyridine derivative.

Each pathway will be discussed in detail, from the synthesis of the necessary precursors to the final product, providing researchers with the foundational knowledge to approach the synthesis of this and related compounds.

Retrosynthetic Analysis

A retrosynthetic approach allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Oxidation of 6-chloro-2-methyl-3-(trifluoromethyl)pyridine

This pathway relies on the well-established oxidation of a methyl group at the 2-position of the pyridine ring to a carboxylic acid. The key intermediate for this route is 6-chloro-2-methyl-3-(trifluoromethyl)pyridine.

Synthesis of the Precursor: 6-chloro-2-methyl-3-(trifluoromethyl)pyridine

The synthesis of this precursor can be envisioned starting from the more readily available 2-chloro-3-(trifluoromethyl)pyridine. A plausible approach involves a directed methylation, although this can be challenging. A more robust method would involve building the substituted pyridine ring. However, for the purpose of this guide, we will assume the precursor can be synthesized or procured.

Oxidation of the Methyl Group

The oxidation of alkylpyridines to their corresponding carboxylic acids is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this purpose.[1][2] The reaction can be carried out under acidic or alkaline conditions, though alkaline conditions are often preferred for picolines to prevent ring degradation.[1]

The mechanism for the oxidation of an alkylbenzene with KMnO₄ is thought to proceed via a free-radical mechanism at the benzylic position.[3] A similar mechanism is expected for the oxidation of the methyl group on the pyridine ring.

Caption: Oxidation of the methylpyridine precursor.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of substituted picolines.[1][4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 6-chloro-2-methyl-3-(trifluoromethyl)pyridine | 195.57 | 10 | 1.96 g |

| Potassium Permanganate (KMnO₄) | 158.03 | 30 | 4.74 g |

| Sodium Hydroxide (NaOH) | 40.00 | 40 | 1.60 g |

| Deionized Water | 18.02 | - | 100 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |

| Sodium bisulfite (NaHSO₃) | 104.06 | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloro-2-methyl-3-(trifluoromethyl)pyridine (1.96 g, 10 mmol) and a solution of sodium hydroxide (1.60 g, 40 mmol) in 100 mL of deionized water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add potassium permanganate (4.74 g, 30 mmol) in small portions over a period of 1-2 hours. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours, or until the purple color of the permanganate has been completely discharged. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with a small amount of hot water.

-

If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield this compound.

Work-up and Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of higher purity.

Pathway B: Synthesis via Hydrolysis of 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

This alternative pathway involves the synthesis of a nitrile precursor, followed by its hydrolysis to the desired carboxylic acid. This is a common and effective method for the preparation of carboxylic acids.

Synthesis of the Precursor: 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile

The synthesis of 2-cyanopyridines can be achieved through various methods. A common approach is the Sandmeyer reaction of the corresponding 2-aminopyridine. Alternatively, direct cyanation of the pyridine ring can be performed.[5] For this guide, we will assume the availability of the 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile precursor.

Hydrolysis of the Nitrile Group

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[6] Both methods are effective, and the choice often depends on the stability of the substrate to the reaction conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis involves heating the nitrile with a strong base like sodium hydroxide. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon.

Caption: Hydrolysis of the cyanopyridine precursor.

Experimental Protocol: Basic Hydrolysis of the Nitrile

This protocol is adapted from established procedures for the hydrolysis of 2-cyanopyridines.[7][8][9]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | 206.55 | 10 | 2.07 g |

| Sodium Hydroxide (NaOH) | 40.00 | 30 | 1.20 g |

| Deionized Water | 18.02 | - | 50 mL |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile (2.07 g, 10 mmol) and a solution of sodium hydroxide (1.20 g, 30 mmol) in 50 mL of deionized water.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Continue heating at reflux for 8-12 hours, or until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution to pH 2-3 with the dropwise addition of concentrated hydrochloric acid in an ice bath. A white precipitate of the carboxylic acid is expected to form.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Work-up and Purification: The crude product can be further purified by recrystallization from a suitable solvent mixture to achieve high purity.

Comparative Analysis of the Synthetic Pathways

| Feature | Pathway A (Oxidation) | Pathway B (Hydrolysis) |

| Starting Material | 6-chloro-2-methyl-3-(trifluoromethyl)pyridine | 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |

| Key Reagent | Potassium permanganate (KMnO₄) | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH) |

| Advantages | Utilizes a common and powerful oxidizing agent. The reaction is generally high-yielding. | The hydrolysis of nitriles is a very reliable and well-understood reaction. |

| Disadvantages | KMnO₄ is a strong oxidant and can lead to over-oxidation or ring cleavage if not carefully controlled. The work-up involves the removal of MnO₂ precipitate. | The synthesis of the nitrile precursor may be more complex than the methyl precursor. Harsh acidic or basic conditions may not be suitable for sensitive substrates. |

| Scalability | Can be scaled up, but the handling of large quantities of KMnO₄ and MnO₂ waste can be challenging. | Generally straightforward to scale up. |

| Environmental Impact | Generates manganese waste, which requires proper disposal. | Generates saline wastewater from neutralization. |

Characterization of this compound

The structure of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the pyridine ring is expected to appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm), which is exchangeable with D₂O.[10]

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyridine ring carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon (δ 165-185 ppm).[10]

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the molecule (C₇H₃ClF₃NO₂ = 225.55 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and characteristic absorptions for the pyridine ring and the C-F bonds.

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

-

Strong Acids and Bases: Corrosive. Handle with extreme care to avoid skin and eye contact.

-

Pyridine Derivatives: Many pyridine derivatives are toxic and can be absorbed through the skin. Avoid inhalation and skin contact.

Conclusion

This technical guide has outlined two viable and scientifically grounded synthetic pathways for the preparation of this compound. Both the oxidation of a methylpyridine precursor and the hydrolysis of a cyanopyridine precursor represent effective strategies. The choice of pathway will likely depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The detailed protocols and mechanistic discussions provided herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and agrochemical development.

References

- CN112159350A. (2020). Preparation method of 2-chloro-3-trifluoromethylpyridine.

- US8691997B2. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine.

- Sayre, L. M., et al. (1984). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. Inorganic Chemistry, 23(19), 3059-3065. [Link]

- 2-Methylpyridine. (n.d.). Wikipedia.

- Fu, J., Ren, H., Shi, C., & Lu, X. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(9), 641-648. [Link]

- CN114292227B. (2022). A method for preparing 2-chloro-3-trifluoromethylpyridine.

- US20080039632A1. (2008). Method of Making Cyanopyridines.

- Tsuchida, T., & Akiyama, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 133-146. [Link]

- CN101602716B. (2011). Synthesis method of 2-chromium picolinate.

- Kumar, A., et al. (2013). 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. Molbank, 2013(4), M808. [Link]

- Reddy, T. J., et al. (2010). Synthesis of 2-Chloro-6-(trifluoromethyl)

- US2109954A. (1938). Oxidation of alkyl pyridines and alkyl quinolines.

- US2109957A. (1938). Preparation of pyridine-carboxylic acids and the like.

- Reddy, T. J., et al. (2010). Synthesis of 2-Chloro-6-(trifluoromethyl)

- Oxidation of alkynes with kmno4 mechanism. (n.d.).

- What is the mechanism of Potassium Permanganate? (2024, July 17).

- Potassium Permanganate. (n.d.). Organic Chemistry Portal.

- O'Brien, J. F., & Smith, C. L. (1956). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry, 21(10), 1162-1164. [Link]

- 6-chloro-2-methyl-3-(trifluoromethyl)pyridine. (n.d.). PubChemLite.

- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]

- CN101602715A. (2009). The synthetic method of 2-pyridine carboxylic acid.

- Pyridine-2-carbonitrile. (n.d.). PubChem.

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry.

- US5756750A. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.

- Moody, C. J., & O'Connell, M. J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Organic letters, 17(17), 4240-4243. [Link]

- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.

- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560-563. [Link]

- CN106349159A. (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.

- How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017, September 19).

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

- Potassium Permanganate. (n.d.). Common Organic Chemistry.

- von Rudloff, E. (1966). Permanganate–periodate oxidation. Part VIII. The oxidation of some cyclic mono-olefins and monoterpenes. Canadian Journal of Chemistry, 44(15), 1787-1793. [Link]

- Fomenko, V. V., & Gidaspov, A. A. (2004). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 40(5), 533-556. [Link]

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. (n.d.). PubChem.

Sources

- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 2. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Potassium Permanganate [commonorganicchemistry.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN101602716B - Synthesis method of 2-chromium picolinate - Google Patents [patents.google.com]

- 8. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Retrosynthetic Analysis of Trifluoromethyl-Substituted Pyridine Carboxylic Acids

Introduction